molecular formula C23H18N2O3S B2558547 Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate CAS No. 383894-83-5

Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate

Cat. No.: B2558547
CAS No.: 383894-83-5
M. Wt: 402.47
InChI Key: QWWDYEVESSUYPI-UHFFFAOYSA-N
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Description

Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties

Biochemical Analysis

Biochemical Properties

Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s quinazolinone moiety allows it to bind to the active sites of these enzymes, potentially inhibiting their activity. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular responses .

Cellular Effects

The effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate on cells are multifaceted. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound can modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting bacterial infections. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate typically involves a multi-step process. One common method starts with the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one from anthranilic acid and isothiocyanates . This intermediate is then subjected to S-alkylation using methyl 4-bromomethylbenzoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES) to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thioether derivatives .

Scientific Research Applications

Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate
  • 4-((E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl)benzenesulfonamide

Uniqueness

Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate is unique due to its specific thioether linkage and benzoate ester group, which confer distinct chemical properties and biological activities compared to other quinazolinone derivatives .

Properties

IUPAC Name

methyl 4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-28-22(27)17-13-11-16(12-14-17)15-29-23-24-20-10-6-5-9-19(20)21(26)25(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWDYEVESSUYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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